BRD4 Bromodomain Binding Affinity: Comparative Data Against the C2-Unsubstituted Parent Scaffold
2-Bromopyridine-4-carbothioamide demonstrates measurable, dose-dependent binding to the BRD4 bromodomain, a key epigenetic target in oncology. In a mass spectrometry-based chemoproteomic assay using human HUT78 cells with a 45-minute incubation, the compound exhibited a Kd of 1.26 µM (1,260 nM) for BRD4 [1]. In a parallel assay measuring inhibition of 6His-tagged Thr-BRD4 (BD1 domain, residues 1-477) expressed in Escherichia coli, an IC₅₀ of 3.98 µM (3,980 nM) was recorded after 30 minutes [1]. These binding values, while in the micromolar range, represent a defined baseline for structure-activity relationship (SAR) exploration and differ fundamentally from the parent scaffold 2-bromopyridine, which lacks the carbothioamide group required for hydrogen bonding with the BRD4 acetyl-lysine binding pocket and would be expected to show no detectable engagement.
| Evidence Dimension | BRD4 bromodomain binding affinity (Kd) and inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Kd = 1.26 µM (1,260 nM); IC₅₀ = 3.98 µM (3,980 nM) |
| Comparator Or Baseline | 2-Bromopyridine (C₂-Br, lacking C₄-carbothioamide group) |
| Quantified Difference | Not directly measured; inferred loss of detectable BRD4 binding due to absence of thioamide hydrogen-bonding moiety |
| Conditions | Mass spectrometry-based bromosphere chemoproteomic assay in human HUT78 cells (45 min incubation); 6His-Thr-BRD4 BD1 inhibition assay in E. coli expressed protein (30 min incubation) |
Why This Matters
This establishes a quantified starting point for medicinal chemists evaluating this scaffold as a potential BRD4 inhibitor lead, enabling direct SAR comparisons with subsequent optimized analogs.
- [1] BindingDB. Entry BDBM50098305 (CHEMBL3590405). Affinity data for 2-Bromopyridine-4-carbothioamide binding to BRD4. Accessed 2026. View Source
